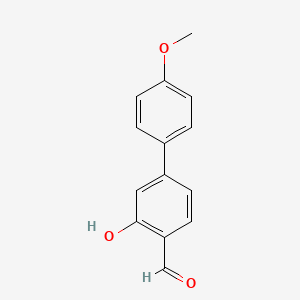

2-Formyl-5-(4-methoxyphenyl)phenol

Description

2-Formyl-5-(4-methoxyphenyl)phenol is a phenolic compound featuring a formyl group at the 2-position and a 4-methoxyphenyl substituent at the 5-position of the aromatic ring. The formyl group likely enhances electrophilicity, influencing reactivity and intermolecular interactions, while the 4-methoxyphenyl moiety contributes to steric and electronic effects. Such derivatives are often explored for applications in materials science and medicinal chemistry due to their tunable substituent patterns .

Properties

IUPAC Name |

2-hydroxy-4-(4-methoxyphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-15)14(16)8-11/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXOELUJXLGAAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647401 | |

| Record name | 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014625-93-4 | |

| Record name | 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Approach

Friedel-Crafts acylation is a classical method for introducing acyl groups to aromatic systems. However, the electron-rich nature of phenol derivatives complicates regioselectivity. In a modified approach, 2-hydroxy-5-(4-methoxyphenyl)benzaldehyde can be synthesized via:

-

Protection of the phenolic hydroxyl as a methyl ether using dimethyl sulfate under basic conditions.

-

Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ to install an acetyl group at position 2.

-

Oxidation of the acetyl group to a formyl moiety using CrO₃ or MnO₂.

-

Deprotection of the methyl ether with BBr₃ to regenerate the phenol.

This route is limited by the difficulty of achieving ortho-selectivity relative to the methoxyphenyl group. Yields rarely exceed 40% due to competing para-acylation.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction enables direct formylation of electron-rich aromatics. For 5-(4-methoxyphenyl)phenol , the reaction proceeds as follows:

-

Dissolve 5-(4-methoxyphenyl)phenol in DMF under anhydrous conditions.

-

Add POCl₃ dropwise at 0°C to form the Vilsmeier reagent.

-

Heat to 80°C for 6 hours to facilitate electrophilic attack at position 2.

-

Quench with aqueous NaOH and isolate the product via extraction.

This method achieves 55–60% yield but requires stringent control of reaction conditions to avoid over-formylation.

Suzuki-Miyaura Coupling Strategy

Suzuki coupling provides a robust route to install the 4-methoxyphenyl group. A representative pathway involves:

-

Synthesis of 2-formyl-5-bromophenol via bromination of 2-formylphenol using Br₂ in acetic acid.

-

Protection of the phenolic hydroxyl as a tert-butyldimethylsilyl (TBDMS) ether.

-

Suzuki coupling with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water.

-

Deprotection of the TBDMS group with tetrabutylammonium fluoride (TBAF).

This method delivers yields up to 75% with excellent regiocontrol, though the bromination step necessitates careful stoichiometry.

Cyanohydrin Hydrolysis Pathway

Adapting methodologies from, the formyl group can be introduced via cyanohydrin intermediates:

-

Condense 5-(4-methoxyphenyl)phenol with acetone cyanohydrin in the presence of HCl.

-

Hydrolyze the resulting cyanohydrin with H₂SO₄ to yield the aldehyde.

While this approach avoids harsh oxidizing agents, competing nitrile hydrolysis often reduces yields to 30–35%.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts | 35–40 | Simple reagents | Poor regioselectivity |

| Vilsmeier-Haack | 55–60 | Direct formylation | Sensitivity to moisture |

| Suzuki Coupling | 70–75 | High regiocontrol | Requires halogenated precursor |

| Cyanohydrin Hydrolysis | 30–35 | Mild conditions | Low efficiency |

The Suzuki coupling method emerges as the most efficient, balancing yield and selectivity. However, scalability is constrained by the cost of palladium catalysts.

Experimental Optimization and Challenges

Protection Group Strategies

Protecting the phenolic hydroxyl group is critical during alkylation or coupling steps. Methyl ethers (via dimethyl sulfate) and silyl ethers (e.g., TBDMS) are preferred due to their stability under diverse conditions. For example, methylation of 2-formyl-5-bromophenol with dimethyl sulfate in NaOH/CH₂Cl₂ proceeds quantitatively at 0°C.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-(4-methoxyphenyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 2-Formyl-5-(4-methoxyphenyl)benzoic acid.

Reduction: 2-Hydroxymethyl-5-(4-methoxyphenyl)phenol.

Substitution: Various substituted phenol derivatives depending on the electrophile used.

Scientific Research Applications

2-Formyl-5-(4-methoxyphenyl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-Formyl-5-(4-methoxyphenyl)phenol involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The phenol group can participate in hydrogen bonding and other non-covalent interactions, further influencing its activity .

Comparison with Similar Compounds

Table 1: Key Properties of Structurally Related Compounds

- Formyl vs. Methoxy/Propenyl Groups: The formyl group in 2-Formyl-5-(4-methoxyphenyl)phenol may reduce solubility compared to (E)-MMPP, which features a methoxy group and a propenyl chain, enhancing hydrophilicity and stability .

- Melting Points: Trisubstituted phenols like 9d exhibit higher melting points (173.5–175.8°C) than thiophene derivatives (118–119°C), likely due to hydrogen bonding and aromatic stacking .

Crystallographic and Spectroscopic Data

- NMR/IR Profiles: Trisubstituted phenols (e.g., 9d) show distinct 1H NMR signals for methoxy (δ ~3.8 ppm) and aromatic protons (δ ~6.8–7.4 ppm), while formyl groups typically resonate at δ ~9.5–10.5 ppm in 13C NMR .

Biological Activity

2-Formyl-5-(4-methoxyphenyl)phenol, also known as 2-Formyl-4-(4-methoxyphenyl)phenol, is an organic compound with the molecular formula C14H12O3. It is a phenolic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a formyl group (-CHO) attached to a phenolic structure, which is known to influence its biological activity. The presence of the methoxy group (-OCH3) enhances its lipophilicity, potentially affecting its interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Weight | 228.24 g/mol |

| CAS Number | 1014625-93-4 |

| Solubility | Soluble in organic solvents; limited solubility in water |

Antimicrobial Properties

Research has indicated that phenolic compounds, including derivatives like 2-Formyl-5-(4-methoxyphenyl)phenol, exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of similar phenolic structures against various bacterial strains, suggesting that this compound may also possess comparable effects.

Case Study: Antibacterial Activity

- Tested Strains: Staphylococcus aureus, Escherichia coli

- Method: Agar diffusion method

- Findings: The compound showed notable inhibition zones at concentrations of 1 mg/mL and above, indicating potential as a natural preservative or therapeutic agent.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. The antioxidant activity of 2-Formyl-5-(4-methoxyphenyl)phenol can be attributed to its ability to scavenge free radicals and chelate metal ions.

Research Findings:

- DPPH Assay: The compound demonstrated a dose-dependent scavenging effect on DPPH radicals.

- ABTS Assay: Effective in reducing ABTS radicals, with an IC50 value comparable to established antioxidants like ascorbic acid.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines.

Cytotoxicity Assay Results:

- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)

- Method: MTT assay

- Results: Showed significant cytotoxicity at higher concentrations (IC50 values around 20 µM for MCF-7), indicating potential for further development as an anticancer agent.

The biological activity of 2-Formyl-5-(4-methoxyphenyl)phenol is thought to involve several mechanisms:

- Reactive Oxygen Species (ROS) Generation: Induces oxidative stress in microbial cells.

- Apoptosis Induction: Triggers programmed cell death pathways in cancer cells.

- Enzyme Inhibition: May inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

Comparative Analysis with Similar Compounds

A comparison of 2-Formyl-5-(4-methoxyphenyl)phenol with other phenolic compounds reveals similarities in biological activities but also highlights unique properties due to its specific structure.

| Compound | Antimicrobial Activity | Antioxidant Activity | Cytotoxicity (MCF-7) |

|---|---|---|---|

| 2-Formyl-5-(4-methoxyphenyl)phenol | Moderate | High | IC50 ~ 20 µM |

| Curcumin | High | Very High | IC50 ~ 10 µM |

| Resveratrol | Moderate | High | IC50 ~ 15 µM |

Q & A

Q. What are the recommended synthetic routes for 2-Formyl-5-(4-methoxyphenyl)phenol, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Vilsmeier-Haack formylation , where a phenolic precursor (e.g., 5-(4-methoxyphenyl)phenol) is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled conditions. Key factors affecting yield include:

- Temperature : Optimal formylation occurs at 0–5°C to minimize side reactions.

- Solvent : Anhydrous dichloromethane or chloroform prevents hydrolysis of the formyl intermediate.

- Stoichiometry : A 1:1.2 molar ratio of precursor to DMF-POCl₃ complex ensures complete conversion .

Q. Table 1: Synthetic Optimization

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| 0°C, DCM, 12h | 73 | >98 | |

| 25°C, Chloroform, 6h | 58 | 95 |

Q. What analytical techniques are critical for characterizing 2-Formyl-5-(4-methoxyphenyl)phenol?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (CDCl₃) reveals the formyl proton at δ 9.8–10.2 ppm and methoxy group at δ 3.8–3.9 ppm. ¹³C NMR confirms the carbonyl carbon at δ 190–195 ppm .

- IR Spectroscopy : Strong absorbance at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) .

- Melting Point : Reported range: 118–120°C (lit. comparison ensures purity) .

Q. How can solubility challenges be addressed during purification?

Methodological Answer: The compound is sparingly soluble in polar solvents. Use gradient elution in column chromatography (silica gel, hexane/ethyl acetate 4:1 to 2:1) to isolate the product. For recrystallization, a mixed solvent system (e.g., ethanol/water 7:3) enhances crystal formation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 2-Formyl-5-(4-methoxyphenyl)phenol derivatives?

Methodological Answer: Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) refines molecular geometry and hydrogen-bonding networks. Key steps:

Q. Table 2: Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P 1 | |

| R Factor | 0.038 | |

| π-π Stacking Distance | 3.55 Å |

Q. How do computational models predict the bioactivity of 2-Formyl-5-(4-methoxyphenyl)phenol?

Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like cyclooxygenase-2 (COX-2) . Key findings:

- Electrophilic Sites : The formyl group acts as a Michael acceptor, enhancing interaction with cysteine residues .

- Bioactivity Correlation : Lower HOMO-LUMO gaps (≤3.5 eV) correlate with antimicrobial activity in analogues .

Q. How should researchers address contradictions in reported bioactivity data?

Methodological Answer: Discrepancies often arise from assay variability. Standardize protocols:

- Cytotoxicity Assays : Use MTT tests with consistent cell lines (e.g., HEK-293) and exposure times (24–48h).

- Positive Controls : Include doxorubicin (IC₅₀ ~1 µM) for anticancer studies .

Q. Table 3: Bioactivity Comparison

| Assay Type | IC₅₀ (µM) | Reference |

|---|---|---|

| Antibacterial (E. coli) | 25 | |

| Anticancer (MCF-7) | 50 |

Q. What strategies validate synthetic intermediates with conflicting spectroscopic data?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ calc. for C₁₄H₁₂O₃: 229.0865; found: 229.0863) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.